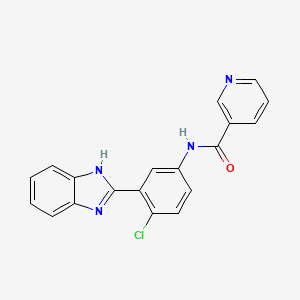

AZSMO-23

Descripción

Propiedades

Número CAS |

496793-75-0 |

|---|---|

Fórmula molecular |

C19H13ClN4O |

Peso molecular |

348.8 g/mol |

Nombre IUPAC |

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C19H13ClN4O/c20-15-8-7-13(22-19(25)12-4-3-9-21-11-12)10-14(15)18-23-16-5-1-2-6-17(16)24-18/h1-11H,(H,22,25)(H,23,24) |

Clave InChI |

SLWFSDGDCCUXDV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl |

SMILES canónico |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AZSMO-23 N-(3-(1H-benzimidazol-2-yl)-4-chlorophenyl)pyridine-3-carboxamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZSMO-23 on hERG Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and electrophysiological effects of AZSMO-23, a notable activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). The following sections detail the compound's mechanism of action, present quantitative data from key experiments, and outline the methodologies used in its characterization.

Core Mechanism of Action

This compound functions as a type 2 hERG channel activator.[1] Its primary mechanism involves a significant modification of the channel's gating properties. Specifically, this compound induces a substantial depolarizing shift in the voltage dependence of inactivation, while having no effect on the voltage dependence of activation.[2][3] This attenuation of C-type inactivation leads to a pronounced increase in the outward hERG current.[1][3]

The interaction of this compound with the hERG channel is highly sensitive to the channel's conformation, with evidence suggesting that its effects are intrinsically linked to the inactivation process.[1][4] This is further supported by studies on non-inactivating mutant channels, where the activator effect is abolished.[1]

Figure 1: Logical relationship of this compound's mechanism of action on hERG channel gating.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies of this compound on wild-type and mutant hERG channels.

Table 1: Effect of this compound on Wild-Type hERG Currents

| Parameter | Value | Conditions |

| Pre-pulse Current EC50 | 28.6 µM | Measured at +40 mV |

| Tail Current EC50 | 11.2 µM | Measured at -30 mV |

| Pre-pulse Current Increase | 952 ± 41% | At 100 µM this compound |

| Tail Current Increase | 238 ± 13% | At 100 µM this compound |

| Shift in V0.5 of Inactivation | +74.5 mV | Depolarizing shift |

| Shift in V0.5 of Activation | No significant shift |

Table 2: Effects of this compound on Mutant hERG Channels

| hERG Mutant | Effect of this compound |

| Y652A | Blocker |

| F656T | Enhanced activator activity |

| G628C/S631C (non-inactivating) | Inhibited activity |

Table 3: Selectivity Profile of this compound against Other Cardiac Ion Channels

| Ion Channel | Effect of this compound |

| hKv4.3-hKChIP2.2 | Blocked |

| hCav3.2 | Blocked |

| hKv1.5 | Blocked |

| hCav1.2/β2/α2δ | Activated |

Experimental Protocols

The characterization of this compound's effects on hERG and other cardiac ion channels involved both automated and conventional electrophysiology techniques.[1][2]

Cell Lines and Channel Expression

-

hERG Channels : Studies were conducted using cell lines stably expressing wild-type (WT) hERG, as well as mutant variants including Y652A, F656T, and the non-inactivating G628C/S631C.[1]

-

Other Cardiac Ion Channels : A panel of cell lines expressing other key cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, hKv1.5, and hCav1.2/β2/α2δ were utilized to assess the selectivity of this compound.[1][2]

Electrophysiological Recordings

Automated Electrophysiology:

-

Platform : A high-throughput automated patch-clamp system was employed for the initial screening and pharmacological characterization of this compound.[1]

-

Voltage Protocols : Standard voltage protocols were used to elicit and measure hERG currents. A typical protocol involves a depolarizing pre-pulse to activate the channels, followed by a repolarizing step to measure the tail current.[1]

-

Data Acquisition and Analysis : Concentration-response curves were generated by exposing cells to increasing concentrations of this compound to determine EC50 values for the effects on pre-pulse and tail currents.[1][2]

Conventional Electrophysiology:

-

Technique : Whole-cell patch-clamp recordings were performed to further characterize the mechanism of action of this compound.[2]

-

Voltage-Dependence of Activation : The voltage-dependence of activation was determined by measuring tail currents at a fixed negative potential following a series of depolarizing pre-pulses of varying voltages. The resulting data were fitted with a Boltzmann function.[2]

-

Voltage-Dependence of Inactivation : To assess the voltage-dependence of inactivation, a two-pulse protocol was used. A conditioning pre-pulse to various voltages was followed by a test pulse to a fixed depolarizing potential. The normalized current amplitudes were then plotted against the pre-pulse voltage and fitted with a Boltzmann function to determine the half-inactivation voltage (V0.5).[2]

Figure 2: Workflow for the electrophysiological characterization of this compound.

Conclusion and Implications

This compound is a valuable pharmacological tool for investigating the mechanisms of type 2 hERG channel activators.[1] Its distinct action of modulating inactivation without affecting activation provides a specific means to study the inactivation gating of the hERG channel. The subtle structure-activity relationships, where close analogs of this compound act as inhibitors, highlight the delicate nature of molecular interactions with the hERG channel.[2] Understanding the mechanism of compounds like this compound is crucial for both cardiac safety pharmacology and the potential development of therapeutic agents for conditions such as congenital long QT syndrome.[1][2]

References

- 1. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Benzimidazole hERG Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3][4] However, the interaction of some benzimidazole-containing compounds with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern in drug development.[5] Inhibition of the hERG channel, which is crucial for cardiac repolarization, can lead to QT interval prolongation, increasing the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[6][7][8] This technical guide provides a comprehensive overview of the pharmacology of benzimidazole hERG modulators, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Quantitative Analysis of Benzimidazole hERG Blockade

The inhibitory potency of various benzimidazole derivatives and other compounds containing this scaffold against the hERG channel has been quantified using electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potential of a compound to block the hERG channel. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the hERG blocking activity of several well-characterized benzimidazole-containing drugs.

| Compound | Type | hERG IC50 (nM) | Assay Method | Cell Line | Reference |

| Astemizole (B1665302) | Antihistamine | 0.9 | Patch Clamp | HEK 293 | [9] |

| Desmethylastemizole | Metabolite of Astemizole | 1.0 | Patch Clamp | HEK 293 | [9] |

| Norastemizole | Metabolite of Astemizole | 27.7 | Patch Clamp | HEK 293 | [9] |

| Domperidone (B1670879) | Antiemetic | 57.0 | Patch Clamp | HEK 293 | [10] |

| Pimozide (B1677891) | Antipsychotic | 18 | Patch Clamp | Not Specified | [11] |

| Azabenzimidazole 11 | Antimalarial Analog | 5070 | Not Specified | Not Specified | [12] |

| Azabenzimidazole 9 | Antimalarial Analog | 2720 | Not Specified | Not Specified | [12] |

Structure-Activity Relationship (SAR) of Benzimidazole hERG Modulators

The interaction of benzimidazole derivatives with the hERG channel is highly dependent on their chemical structure. Key structural features that influence hERG blocking activity have been identified through systematic SAR studies.[2][13]

A generalized pharmacophore model for hERG blockers often includes a basic nitrogen atom, an aromatic ring, and two lipophilic regions.[5] For benzimidazole-containing compounds, the benzimidazole core itself can act as a key aromatic feature. Modifications to different positions of the benzimidazole ring system and its substituents can significantly alter hERG affinity.

For instance, in a series of astemizole analogues developed as antimalarial agents, subtle modifications to the benzimidazole phenyl ring, such as the insertion of a nitrogen atom to create azabenzimidazoles, led to a significant reduction in hERG inhibitory activity while retaining the desired antiplasmodium potency.[12] Specifically, 5-azabenzimidazole and 4-azabenzimidazole analogues displayed a 4.3- and 8.0-fold decrease in hERG inhibition compared to the parent compound, respectively.[12] This highlights the potential for medicinal chemists to design safer benzimidazole-based drugs by carefully tuning their structure to minimize hERG liability.

The following diagram illustrates a simplified structure-activity relationship for benzimidazole derivatives targeting the hERG channel.

Molecular Determinants of Benzimidazole Binding to the hERG Channel

The binding of benzimidazole derivatives and other hERG blockers occurs within the central cavity of the channel pore. Specific amino acid residues play a critical role in forming the binding site and determining the affinity of these interactions. Mutagenesis studies have identified several key residues, primarily located in the S6 helix and the pore helix of the hERG channel.

Aromatic residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helices, are crucial for high-affinity binding of many hERG blockers through π-π stacking and hydrophobic interactions.[14] The benzimidazole ring of compounds like astemizole is thought to engage in these types of interactions. Additionally, residues in the pore helix, such as Threonine 623 (T623) and Serine 624 (S624), can form hydrogen bonds with polar moieties on the blocker molecules.[14]

The diagram below illustrates the key amino acid residues within the hERG channel pore that are involved in the binding of benzimidazole modulators.

Experimental Protocols for Assessing hERG Channel Modulation

The evaluation of a compound's effect on the hERG channel is a critical component of preclinical safety pharmacology. The whole-cell patch-clamp technique is considered the "gold standard" for characterizing the interaction of drugs with the hERG channel. Higher-throughput screening methods, such as the thallium flux assay, are also employed for earlier-stage screening.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic current flowing through hERG channels in living cells expressing the channel.

1. Cell Preparation:

-

HEK 293 or CHO cells stably expressing the hERG channel are commonly used.

-

Cells are cultured according to standard protocols and plated at a low density in a recording chamber on the day of the experiment.

2. Electrophysiological Recording:

-

Pipette Solution (Internal): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.

-

Bath Solution (External): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (gigaseal) with the cell membrane.

-

The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

-

The cell membrane potential is held at a holding potential of -80 mV.

-

To elicit hERG current, a depolarizing pulse to +20 mV for 2-5 seconds is applied to activate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

-

Currents are recorded in a control (vehicle) solution until a stable baseline is achieved.

-

The test compound is then perfused at increasing concentrations, allowing the current to reach a steady-state at each concentration.

4. Data Analysis:

-

The amplitude of the hERG tail current is measured at each compound concentration.

-

The percentage of current inhibition is calculated relative to the control current.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

The following workflow diagram illustrates the key steps in the whole-cell patch-clamp assay for hERG channel inhibition.

Thallium Flux Assay

This is a higher-throughput, fluorescence-based assay that indirectly measures hERG channel activity.

1. Principle:

-

The assay uses thallium (Tl+) as a surrogate for potassium (K+).

-

hERG-expressing cells are loaded with a Tl+-sensitive fluorescent dye.

-

When the hERG channels are opened, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

-

hERG channel blockers inhibit the influx of Tl+, resulting in a reduced fluorescent signal.

2. Assay Procedure:

-

Cell Plating: hERG-expressing cells are plated in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading: The cells are incubated with a loading buffer containing the Tl+-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Stimulation and Fluorescence Measurement: A stimulus buffer containing Tl+ is added to open the hERG channels, and the fluorescence intensity is measured over time using a fluorescence plate reader.

3. Data Analysis:

-

The change in fluorescence in the compound-treated wells is compared to that in control wells to determine the percent inhibition.

-

IC50 values can be calculated from the concentration-response curves.

Conclusion

The interaction of benzimidazole-containing compounds with the hERG potassium channel is a critical consideration in drug discovery and development. A thorough understanding of the structure-activity relationships and the molecular determinants of binding is essential for designing novel benzimidazole-based therapeutics with an improved cardiac safety profile. The use of robust and validated in vitro assays, such as the whole-cell patch-clamp and thallium flux assays, is indispensable for the early identification and characterization of hERG modulation. By integrating SAR insights with rigorous experimental evaluation, researchers can mitigate the risk of cardiotoxicity and advance the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. drugs.com [drugs.com]

- 5. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Albendazole Interactions Checker - Drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of benzimidazole series as opioid receptor-like 1 (ORL1) antagonists: SAR study directed toward improvement of selectivity over hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calculation of absolute binding free energies between the hERG channel and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AZSMO-23 and its Effects on Cardiac Action Potential Repolarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacological and electrophysiological properties of AZSMO-23, a notable activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (KCNH2, Kv11.1). The hERG channel is a critical component in cardiac action potential repolarization, and its modulation is a key area of interest in both cardiovascular drug development and safety pharmacology.[1][2] this compound, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been shown to increase hERG channel current, an effect with potential therapeutic implications for conditions such as congenital long QT syndrome.[1][3][4] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines the experimental protocols used for its characterization, and provides visual representations of its functional impact and the methodologies employed.

Mechanism of Action

This compound functions as a type 2 hERG activator.[1][2] Its primary mechanism involves a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][3] This shift, measured at a substantial 74.5 mV, leads to an increase in both the pre-pulse and tail currents of the hERG channel.[2][3][4] By modifying the inactivation gating, this compound effectively increases the probability of the channel being in a conducting state, thereby enhancing the repolarizing current.[2]

Signaling Pathway and Functional Effect

The following diagram illustrates the effect of this compound on the hERG channel, leading to an alteration of the cardiac action potential.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on wild-type (WT) and mutant hERG channels, as well as its activity on other cardiac ion channels.

Table 1: Effect of this compound on Wild-Type hERG Channel Currents

| Parameter | Concentration | Effect | Reference |

| Pre-pulse Current | 100 µM | 952 ± 41% increase at +40 mV | [1][3] |

| EC50 | 28.6 µM | [2][3][4] | |

| Tail Current | 100 µM | 238 ± 13% increase at -30 mV | [1][3] |

| EC50 | 11.2 µM | [2][3][4] | |

| Voltage Dependence of Inactivation | 30 µM | 74.5 mV depolarizing shift | [1][3] |

| Voltage Dependence of Activation | 30 µM | No significant shift | [1][3] |

Table 2: Effects of this compound on Mutant hERG Channels

| hERG Mutant | Effect of this compound | Reference |

| Y652A | Blocker | [1][2][3][4] |

| F656T | Enhanced activator activity | [1][2][3][4] |

| G628C/S631C (non-inactivating) | Inhibited activity | [1][2][3][4] |

Table 3: Selectivity Profile of this compound on Other Cardiac Ion Channels

| Ion Channel | Effect of this compound |

| hKv4.3-hKChIP2.2 | Blocker |

| hCav3.2 | Blocker |

| hKv1.5 | Blocker |

| hCav1.2/β2/α2δ | Activator |

| Data sourced from multiple references.[1][2][3][4] |

Experimental Protocols

The characterization of this compound's effects on cardiac ion channels was primarily conducted using electrophysiological techniques, specifically automated and conventional whole-cell patch clamping.

Whole-Cell Patch Clamp Electrophysiology

This technique was employed to measure the ion currents through the hERG channels in response to this compound.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the wild-type or mutant hERG channels were used.[3]

General Protocol:

-

Cells are cultured and prepared for electrophysiological recording.

-

A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential, typically -80 mV.

-

A series of voltage steps (voltage protocols) are applied to elicit channel gating and ion currents.

-

Currents are recorded before and after the application of this compound or a vehicle control.

Voltage Protocols for hERG Channel Characterization

Specific voltage protocols were utilized to investigate the effects of this compound on the activation and inactivation properties of the hERG channel.

1. Activation Protocol:

-

Objective: To determine the voltage dependence of channel activation.

-

Method: From a holding potential of -80 mV, the membrane potential is stepped to a range of depolarizing potentials (e.g., from -70 mV to +40 mV) for a duration sufficient to elicit channel opening. This is followed by a repolarizing step (e.g., to -30 mV) to measure the tail current, which reflects the closing of the channels that were opened during the depolarizing step.[1] The amplitude of the tail current is plotted against the pre-pulse potential to generate an activation curve.

2. Inactivation Protocol (Triple Pulse Protocol):

-

Objective: To determine the voltage dependence of steady-state inactivation.

-

Method: This protocol involves three voltage steps:

-

A strong depolarizing pre-pulse (e.g., to +40 mV) to inactivate all channels.

-

A subsequent variable voltage step to a range of potentials (e.g., from -120 mV to +80 mV) to allow channels to recover from inactivation to a steady state.

-

A final depolarizing step back to the initial depolarized potential (e.g., +40 mV) to measure the fraction of channels that are not inactivated.[1] The current amplitude during the third step is plotted against the voltage of the second step to construct an inactivation curve.

-

Conclusion and Implications

This compound is a potent activator of the hERG potassium channel, primarily acting by shifting the voltage dependence of inactivation.[1][3] While it demonstrates a clear mechanism for increasing the repolarizing IKr current, its lack of selectivity, with blocking effects on other cardiac ion channels and activating effects on calcium channels, presents a complex pharmacological profile.[1][2][3][4] The detailed characterization of this compound and its analogues provides valuable insights into the structure-activity relationships of hERG channel modulators.[3] This information is crucial for the design of more selective and potentially therapeutic agents for cardiac channelopathies, such as long QT syndrome, and for a deeper understanding of the safety pharmacology of the hERG channel.[1][2]

References

- 1. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

The Discovery and Synthesis of AZSMO-23: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZSMO-23, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a notable small molecule identified as an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). Its discovery stemmed from a screening program originally designed to identify hERG channel blockers, highlighting a serendipitous finding in ion channel pharmacology. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis pathway, and the detailed pharmacological and electrophysiological characterization of this compound. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, particularly those focused on ion channel modulation and the treatment of cardiac arrhythmias such as Long QT syndrome.

Discovery of this compound

This compound was identified during a high-throughput screening campaign aimed at discovering inhibitors of the hERG potassium channel.[1] Contrary to the primary objective of the screen, this compound was found to be a potent activator of the hERG channel. This discovery is significant as hERG activators are of considerable interest for their potential therapeutic application in congenital Long QT syndrome, a cardiac disorder characterized by delayed repolarization of the ventricle.[1] The activity of this compound and its analogs suggests their utility in elucidating the mechanism of type 2 hERG activators, which could inform both safety pharmacology and the development of novel anti-arrhythmic agents.[1]

Proposed Synthesis of this compound

While the primary literature focuses on the pharmacological characterization of this compound, a detailed experimental protocol for its synthesis is not explicitly provided. Based on the chemical structure, a plausible multi-step synthetic route is proposed, leveraging established methodologies for the formation of the benzimidazole (B57391) core and the final amide coupling.

Proposed Synthetic Workflow

References

Biophysical Properties of AZSMO-23 Interaction with Kv11.1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical interaction between AZSMO-23, a novel activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). Understanding the nuanced effects of this small molecule on Kv11.1 channel gating is critical for leveraging its therapeutic potential and for the broader field of ion channel pharmacology.

Core Interaction Mechanism

This compound, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, functions as a potent activator of the Kv11.1 channel.[1][2][3][4][5] The primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, a key gating process for this channel.[1][2][5] Notably, this activation occurs without altering the voltage dependence of channel activation.[1][2][5] This specific modulation of inactivation gating distinguishes this compound and provides a valuable tool for dissecting the intricate mechanisms of Kv11.1 function.

Quantitative Analysis of this compound Effects on Wild-Type Kv11.1

The following tables summarize the key quantitative data describing the effects of this compound on wild-type (WT) hERG channels.

Table 1: Potency of this compound on WT hERG Currents

| Parameter | Value (μM) | Description |

| Pre-pulse Current EC50 | 28.6 | The concentration of this compound required to elicit half-maximal activation of the pre-pulse current. |

| Tail Current EC50 | 11.2 | The concentration of this compound required to elicit half-maximal activation of the tail current. |

Table 2: Efficacy of this compound on WT hERG Currents at 100 μM

| Current Type | Voltage | % Increase (mean ± SEM) |

| Pre-pulse Current | +40 mV | 952 ± 41% |

| Tail Current | -30 mV | 238 ± 13% |

Table 3: Gating Parameters of WT hERG in the Presence of this compound

| Gating Property | Parameter | Value |

| Voltage Dependence of Inactivation | Depolarizing Shift | 74.5 mV |

| Voltage Dependence of Activation | Shift | No significant shift |

Effects on Mutant Kv11.1 Channels

The interaction of this compound with specific mutant hERG channels provides further insight into its binding site and mechanism of action.

Table 4: Activity of this compound on Mutant hERG Channels

| Mutant | Effect of this compound |

| Y652A | Blocker |

| F656T | Enhanced Activator Activity |

| G628C/S631C (non-inactivating) | Inhibitor |

Experimental Protocols

The characterization of this compound's effects on Kv11.1 channels was primarily conducted using electrophysiological techniques.

Cell Lines and Channel Expression

HEK-293 cells stably expressing wild-type or mutant hERG channels were utilized for the experiments.[6]

Automated Electrophysiology

High-throughput screening and initial pharmacological characterization were performed using automated patch-clamp systems. This allowed for the rapid assessment of concentration-response relationships and the determination of EC50 values.[1]

Conventional Whole-Cell Patch Clamp

To elucidate the detailed mechanism of action, conventional whole-cell patch-clamp electrophysiology was employed.[1][2] This technique provides high-resolution recordings of ionic currents and allows for precise control of the membrane voltage.

Voltage Protocols:

-

To measure pre-pulse and tail currents for EC50 determination: A series of depolarizing voltage steps were applied to elicit channel opening, followed by a repolarizing step to a negative potential to measure the tail current. The specific voltages and durations of these steps would be optimized to isolate the hERG current and assess the effect of this compound. For example, a common protocol involves a depolarizing step to potentials between -40 mV and +60 mV, followed by a repolarizing step to around -50 mV.

-

To assess the voltage dependence of activation: A family of depolarizing pulses of increasing amplitude would be applied from a holding potential, and the resulting tail currents would be measured at a fixed negative potential. The normalized tail current amplitudes are then plotted against the prepulse potential and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.

-

To assess the voltage dependence of inactivation: A two-pulse protocol is typically used. A long prepulse to a range of potentials is applied to induce steady-state inactivation, followed by a brief test pulse to a potential that elicits maximal channel opening. The peak current during the test pulse is then plotted against the prepulse potential and fitted with a Boltzmann function to determine the V1/2 of inactivation.

Visualizing the Interaction and Workflow

Signaling Pathway of this compound on Kv11.1

Caption: this compound binds to the Kv11.1 channel, specifically modulating the inactivation gate.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the electrophysiological characterization of this compound's effects on Kv11.1.

Logical Relationship of this compound's Gating Modulation

Caption: Logical flow of how this compound's modulation of gating leads to increased Kv11.1 current.

References

- 1. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Pharmacological and electrophysiological characterization of AZSMO‐23, an activator of the hERG K+ channel | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

AZSMO-23: A Technical Guide to its Effects on hERG Voltage-Dependent Inactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of AZSMO-23 on the voltage-dependent inactivation of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The document summarizes key quantitative data, details the experimental protocols for assessment, and visualizes the underlying mechanisms and workflows.

Core Findings: this compound as a Type 2 hERG Activator

This compound, chemically N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as a potent activator of the hERG K+ channel.[1] Its primary mechanism of action is a significant depolarizing shift in the voltage-dependence of inactivation, with no effect on the voltage-dependence of activation.[1] This classifies this compound as a type 2 hERG activator.[2] This activation results in a substantial increase in hERG current, particularly the pre-pulse current.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on wild-type (WT) hERG channels as determined by electrophysiological studies.

Table 1: Potency of this compound on WT hERG Currents

| Parameter | EC50 Value (μM) |

| Pre-pulse Current | 28.6 |

| Tail Current | 11.2 |

| Data from automated electrophysiology experiments.[1] |

Table 2: Effect of this compound on WT hERG Current Amplitude

| Condition | Parameter | Value |

| 100 μM this compound | Pre-pulse current increase at +40 mV | 952 ± 41% |

| 100 μM this compound | Tail current increase at -30 mV | 238 ± 13% |

| Compared to vehicle values.[1] |

Table 3: Effect of this compound on Voltage-Dependence of Inactivation of WT hERG

| Parameter | Control | 30 μM this compound | Shift (mV) |

| V½ of Inactivation (mV) | -94.5 ± 3.4 | -20.0 ± 6.9 | +74.5 |

| Slope Factor (k) | 24.5 ± 0.7 | 36.0 ± 1.5 | |

| Data from conventional whole-cell electrophysiology using a 'triple pulse' protocol.[2] |

Table 4: Effects of this compound on hERG Channel Mutants

| hERG Mutant | Effect of this compound |

| Y652A | Blocked the channel |

| F656T | Enhanced activator activity |

| G628C/S631C (non-inactivating) | Inhibited channel activity |

| These findings suggest that the binding site or mechanism of action of this compound involves regions of the hERG channel typically associated with drug binding and inactivation.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the primary literature and standard electrophysiological practices.

Cell Culture and Expression of hERG Channels

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing wild-type hERG (Kv11.1) or specific mutant channels (Y652A, F656T, G628C/S631C) were used.[1]

-

Culture Conditions: Cells were cultured in standard cell culture medium supplemented with fetal bovine serum and selection antibiotics to maintain stable expression of the hERG channels.

Electrophysiology

Both automated and conventional whole-cell patch-clamp techniques were employed to characterize the effects of this compound.

-

Automated Electrophysiology (IonWorks™):

-

Purpose: High-throughput screening to determine the concentration-response relationships (EC50 values) of this compound on hERG currents.

-

General Procedure: Recordings were performed on a 384-well plate (PatchPlate™). Cells were positioned over small apertures, and a perforated patch was established using amphotericin B.[2]

-

-

Conventional Whole-Cell Patch-Clamp:

-

Purpose: Detailed characterization of the mechanism of action, including the effects on the voltage-dependence of activation and inactivation.

-

Solutions:

-

Recording Conditions:

-

Holding Potential: -80 mV.

-

Data Acquisition: Currents were filtered and digitized for offline analysis.

-

Series Resistance: Compensation of ≥70% was applied to minimize voltage errors.

-

-

Voltage-Clamp Protocol for Assessing Voltage-Dependent Inactivation

A 'triple-pulse' protocol was utilized to specifically measure the voltage-dependence of inactivation.

-

P1 (Inactivating Pulse): A depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) for a sufficient duration (e.g., 1000 ms) to ensure all channels that can be activated are subsequently inactivated.[4]

-

P2 (Recovery/Test Pulse): A brief hyperpolarizing pulse to a range of test potentials (e.g., from -120 mV to +40 mV) for a short duration (e.g., 10-30 ms). This allows channels to recover from inactivation to a degree dependent on the test potential, without significant deactivation.[4][5]

-

P3 (Readout Pulse): A subsequent depolarizing pulse to a fixed potential (e.g., +20 mV to +40 mV) to measure the magnitude of the current from the population of channels that have recovered from inactivation during P2. The peak current during P3 is plotted against the voltage of P2 to generate the steady-state inactivation curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Caption: Workflow for the triple-pulse voltage-clamp protocol.

Caption: Mechanism of this compound action on hERG channel gating.

Conclusion

This compound is a well-characterized type 2 activator of the hERG potassium channel. Its primary effect is a substantial depolarizing shift in the voltage-dependence of inactivation, leading to a significant increase in hERG current. This compound serves as a valuable pharmacological tool for investigating the mechanisms of hERG channel gating and inactivation. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of cardiac safety pharmacology and ion channel drug discovery.

References

- 1. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of C-type inactivation in the hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Structural Activity Relationship of AZSMO-23 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZSMO-23, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a notable activator of the human ether-a-go-go-related gene (hERG) potassium channel, Kv11.1. The hERG channel is a critical component in cardiac action potential repolarization, and its modulation is a key area of interest in both drug safety and the development of therapeutics for conditions like Long QT syndrome. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, based on available scientific literature. It includes a summary of quantitative activity data, detailed experimental protocols for the electrophysiological assessment of these compounds, and visualizations of the relevant signaling pathways and experimental workflows. The evidence suggests an exceptionally subtle SAR for hERG activation, where minor structural modifications to this compound can convert the compound from an activator to an inhibitor.

Introduction

The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel by a wide range of therapeutic agents can lead to acquired Long QT syndrome, a condition that increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes. Consequently, hERG liability testing is a mandatory step in preclinical drug development. Conversely, activators of the hERG channel have therapeutic potential for the treatment of congenital Long QT syndrome subtypes that result from reduced hERG channel function.

This compound has been identified as a type 2 hERG activator. Its primary mechanism involves a significant depolarizing shift in the voltage dependence of channel inactivation, with no effect on the voltage dependence of activation. This guide delves into the known structural determinants of this compound's activity and the nuanced changes that lead to profoundly different pharmacological effects in its analogs.

Quantitative Data Presentation

The following tables summarize the quantitative electrophysiological data for this compound's activity on wild-type (WT) hERG channels. It is important to note that while literature indicates the existence of close analogs of this compound that act as hERG inhibitors, their specific structures and quantitative inhibitory data (e.g., IC50 values) are not detailed in publicly available abstracts. The structure-activity relationship is described as being "remarkably subtle".

Table 1: hERG Channel Activation by this compound

| Compound | Target | Assay Type | Parameter | Value (µM) |

| This compound | WT hERG | Pre-pulse Current | EC50 | 28.6[1] |

| This compound | WT hERG | Tail Current | EC50 | 11.2[1] |

Table 2: Electrophysiological Effects of this compound on WT hERG Channels

| Compound | Concentration (µM) | Parameter | Measurement Voltage | Effect |

| This compound | 100 | Pre-pulse Current | +40 mV | 952 ± 41% increase[1] |

| This compound | 100 | Tail Current | -30 mV | 238 ± 13% increase[1] |

| This compound | N/A | Voltage of Inactivation | N/A | 74.5 mV depolarizing shift[1] |

| This compound | N/A | Voltage of Activation | N/A | No significant shift[1] |

Structural Activity Relationship (SAR) Insights

The SAR for the this compound scaffold is characterized by its subtlety. While this compound is a potent activator, minor structural alterations can switch its activity to that of a hERG inhibitor. One noted modification involves the positioning of the nitrogen atom within the pyridine (B92270) ring, which is sufficient to abolish activator properties and induce inhibitory effects. This suggests that the precise orientation and electronic distribution of the pyridine-3-carboxamide (B1143946) moiety is critical for the interaction that stabilizes the non-inactivated state of the hERG channel. The benzimidazole (B57391) and chloro-phenyl groups likely serve as anchoring motifs, positioning the key pyridine fragment in the appropriate binding pocket.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the gating properties of the hERG channel, specifically its C-type inactivation. The hERG channel transitions between closed, open, and inactivated states in a voltage-dependent manner. This compound facilitates an increase in potassium ion flow by shifting the equilibrium away from the inactivated state, making the channel more available to be in the open state at depolarized potentials.

Caption: Mechanism of this compound on hERG channel gating.

Experimental Protocols

The characterization of this compound and its analogs relies heavily on electrophysiological techniques, particularly automated patch-clamping.

Automated Patch-Clamp Electrophysiology for hERG Channel Activity

This protocol describes a general procedure for assessing the effect of compounds like this compound on hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing the hERG channel in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO2.

-

On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in an extracellular solution and gently triturate to obtain a single-cell suspension.

-

Adjust cell density to approximately 1 x 10^6 cells/mL.

2. Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

3. Automated Patch-Clamp Procedure (e.g., using a 384-well system):

-

Prime the system with extracellular and intracellular solutions.

-

Add the cell suspension to the designated wells of the automated patch-clamp instrument.

-

The system will automatically trap single cells and establish a giga-ohm seal and whole-cell configuration.

-

Apply the voltage protocol to elicit and measure hERG currents.

-

After establishing a stable baseline current, apply vehicle control followed by increasing concentrations of the test compound (e.g., this compound or its analogs).

4. Voltage Protocol:

-

From a holding potential of -80 mV, depolarize the membrane to +40 mV for 1-2 seconds to activate and then inactivate the hERG channels.

-

Repolarize to -50 mV to measure the peak tail current, which reflects the population of channels that were open before repolarization.

-

Repeat this pulse every 15-20 seconds to monitor the current amplitude over time.

5. Data Analysis:

-

Measure the peak tail current amplitude for each compound concentration.

-

Normalize the data to the baseline current before compound addition.

-

For activators, plot the percentage increase in current against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

For inhibitors, plot the percentage inhibition against the compound concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for screening compounds against the hERG channel using automated electrophysiology.

Caption: Automated electrophysiology workflow for hERG screening.

Conclusion

This compound stands out as a valuable pharmacological tool for studying the inactivation gating of the hERG channel. The structural activity relationship for its analogs is remarkably stringent, indicating that the molecular interactions governing activation versus inhibition are highly specific. Future work, including the public disclosure of the structures of inhibitory analogs and co-crystallization studies, would be invaluable for elucidating the precise binding mode of this chemical series and for the rational design of novel hERG modulators. The experimental protocols and workflows detailed herein provide a robust framework for the continued investigation of compounds targeting the hERG channel.

References

Methodological & Application

Application Notes and Protocols for AZSMO-23 in Automated Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZSMO-23, with the chemical name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a small molecule identified as a potent activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2][3][4] The hERG channel is of critical importance in cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. Conversely, hERG activators are being investigated for their potential therapeutic value in conditions like congenital long QT syndrome.[1] this compound is classified as a type 2 hERG activator, primarily acting by inducing a significant depolarizing shift in the voltage dependence of inactivation without affecting the voltage dependence of activation.[1][2][4]

Automated patch clamp (APC) systems are high-throughput platforms essential for screening and characterizing the effects of compounds on ion channels in drug discovery.[4][5][6][7] These systems offer the precision of conventional patch clamp with significantly increased throughput.[4] This document provides detailed application notes and protocols for the use of this compound in automated patch clamp electrophysiology experiments, enabling researchers to efficiently study its effects on hERG and other cardiac ion channels. The protocols are based on established methodologies used in the pharmacological characterization of this compound.[1][2][3]

Data Presentation

Quantitative Effects of this compound on Wild-Type hERG Channels

| Parameter | Value | Description |

| Pre-pulse Current EC50 | 28.6 µM | The concentration of this compound that produces 50% of the maximal increase in the pre-pulse current.[1][2][4] |

| Tail Current EC50 | 11.2 µM | The concentration of this compound that produces 50% of the maximal increase in the tail current.[1][2][4] |

| Pre-pulse Current Increase | 952 ± 41% | The percentage increase in pre-pulse current at +40 mV in the presence of 100 µM this compound compared to vehicle.[1][2][4] |

| Tail Current Increase | 238 ± 13% | The percentage increase in tail current at -30 mV in the presence of 100 µM this compound compared to vehicle.[1][2][4] |

| Shift in V1/2 of Inactivation | +74.5 mV | The depolarizing shift in the half-maximal voltage of inactivation induced by this compound.[1][2][4] |

| Shift in V1/2 of Activation | No significant shift | This compound does not alter the voltage dependence of hERG channel activation.[1][2][4] |

Selectivity Profile of this compound on Other Cardiac Ion Channels

| Ion Channel | Effect of this compound |

| hKv4.3-hKChIP2.2 | Block |

| hCav3.2 | Block |

| hKv1.5 | Block |

| hCav1.2/β2/α2δ | Activation |

This data indicates that this compound is not selective for the hERG channel and interacts with other cardiac ion channels.[1][2][4]

Experimental Protocols

Cell Preparation for Automated Patch Clamp

Cell Line: A stable cell line expressing the wild-type hERG channel (e.g., HEK293 or CHO cells) is recommended.

Protocol:

-

Culture cells in appropriate media and conditions to achieve optimal health and expression levels.

-

On the day of the experiment, detach the cells from the culture flask using a gentle, non-enzymatic cell dissociation solution to ensure cell membrane integrity.

-

Resuspend the cells in the appropriate extracellular solution for the automated patch clamp system at a concentration of 5 x 10^6 cells/mL.[8]

-

Allow the cells to recover for at least 60 minutes at room temperature with gentle agitation before use.[8]

Solutions and Reagents

Intracellular Solution (Example):

-

K-Gluconate: 120 mM

-

KCl: 20 mM

-

MgCl2: 1 mM

-

EGTA: 10 mM

-

HEPES: 10 mM

-

ATP-Mg: 4 mM

-

Adjust pH to 7.2 with KOH

Extracellular Solution (Example):

-

NaCl: 140 mM

-

KCl: 4 mM

-

CaCl2: 2 mM

-

MgCl2: 1 mM

-

Glucose: 10 mM

-

HEPES: 10 mM

-

Adjust pH to 7.4 with NaOH

This compound Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all solutions, including the vehicle control (e.g., 0.1% DMSO).

Automated Patch Clamp Electrophysiology Protocol (hERG)

This protocol is a representative example and may require optimization based on the specific automated patch clamp platform used (e.g., IonWorks, SyncroPatch, Qube).[1][4]

-

System Priming: Prime the fluidics of the automated patch clamp system with the intracellular and extracellular solutions.

-

Cell Loading: Load the prepared cell suspension into the system.

-

Seal Formation and Whole-Cell Configuration: Initiate the automated process of cell capture, seal formation (aim for GΩ seals), and membrane rupture to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline hERG currents in the extracellular solution (vehicle). A typical voltage protocol to elicit hERG currents is as follows:

-

Holding potential: -80 mV

-

Depolarizing step: to +40 mV for a duration sufficient to induce channel activation and inactivation.

-

Repolarizing step: to -30 mV to measure the tail current.

-

-

Compound Application: Perfuse the cells with the extracellular solution containing different concentrations of this compound. Allow for a sufficient incubation period (e.g., 5 minutes) for the compound to exert its effect before recording.[1]

-

Data Acquisition: Record hERG currents at each concentration of this compound using the same voltage protocol as the baseline recording.

-

Data Analysis:

-

Measure the peak pre-pulse current amplitude at +40 mV and the peak tail current amplitude at -30 mV.

-

Normalize the data to the baseline recordings.

-

Construct concentration-response curves and fit the data using a suitable equation (e.g., Hill equation) to determine EC50 values.

-

To determine the voltage dependence of inactivation, use a protocol with a variable pre-pulse potential followed by a test pulse to elicit tail currents.

-

Mandatory Visualizations

Mechanism of Action of this compound on hERG Channel Gating

Caption: Mechanism of this compound on hERG channel gating.

Experimental Workflow for Automated Patch Clamp Screening

Caption: Workflow for this compound screening using automated patch clamp.

References

- 1. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Application Notes and Protocols for AZSMO-23 on CHO-hERG Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for characterizing the effects of AZSMO-23, a known activator of the human Ether-à-go-go-Related Gene (hERG)-encoded potassium channel (Kv11.1), using Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel (CHO-hERG). This document outlines the necessary procedures for cell culture, electrophysiological recordings, and data analysis to assess the impact of this compound on hERG channel function.

Introduction

The hERG potassium channel is a critical component in cardiac action potential repolarization.[1][2] Aberrant function of this channel, often due to drug-induced inhibition, can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2] Consequently, assessing the interaction of novel compounds with the hERG channel is a mandatory step in preclinical safety pharmacology.[3][4][5] this compound has been identified as a type 2 hERG channel activator, making it a valuable research tool for understanding hERG channel pharmacology from both a safety and a therapeutic perspective, particularly in the context of congenital long QT syndrome.[6][7][8] This protocol details the application of this compound to CHO-hERG cells to study its activating effects.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on wild-type (WT) hERG channels expressed in CHO cells.

Table 1: Electrophysiological Effects of this compound on WT hERG Currents

| Parameter | EC50 (µM) |

| Pre-pulse Current | 28.6[6][7][9] |

| Tail Current | 11.2[6][7][9] |

Table 2: Current Increase at 100 µM this compound

| Current Type | Voltage | Percentage Increase (compared to vehicle) |

| Pre-pulse Current | +40 mV | 952 ± 41%[6][7][8][9] |

| Tail Current | -30 mV | 238 ± 13%[6][7][8][9] |

Table 3: Effect of this compound on hERG Channel Gating

| Gating Parameter | Effect | Magnitude |

| Voltage Dependence of Inactivation | Depolarizing Shift | 74.5 mV[6][7] |

| Voltage Dependence of Activation | No Shift | N/A[6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the effect of this compound on CHO-hERG cells.

CHO-hERG Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to maintain hERG expression.[10]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10] For optimal hERG current expression in automated patch-clamp experiments, consider incubating cells at 30°C for 1-5 days prior to the experiment, as this has been shown to increase current amplitude and extend the usability of the cells.[11]

-

Passaging: Subculture cells when they reach 80-90% confluency.[10]

Preparation of Solutions

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

-

Intracellular (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5.4 CaCl2, 1.75 MgCl2, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[11]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.

-

Test Solutions: On the day of the experiment, prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.1%) to minimize solvent effects.[13]

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol can be adapted for both manual and automated patch-clamp systems.[1][2]

-

Cell Preparation: Harvest CHO-hERG cells and resuspend them in the extracellular solution for recording.[12]

-

Establishing Whole-Cell Configuration:

-

Form a GΩ seal between the patch pipette filled with intracellular solution and a single CHO-hERG cell.[10]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for several minutes before recording.

-

-

Voltage Protocol: To elicit hERG currents and observe the effects of this compound, a specific voltage protocol is applied. A commonly used protocol involves:

-

A holding potential of -80 mV.[12]

-

A depolarizing step to a positive potential (e.g., +40 mV) for a sufficient duration to induce channel activation and subsequent inactivation.[6][8]

-

A repolarizing step to a negative potential (e.g., -30 mV or -50 mV) to record the deactivating tail current, which is a hallmark of hERG channels.[6][8][10]

-

The FDA-recommended CiPA protocol consists of a 500 ms (B15284909) depolarizing pulse to +40 mV followed by a 100 ms ramp down to -80 mV, repeated every 5 seconds.[14][15]

-

-

Compound Application:

-

Record a stable baseline current in the vehicle (extracellular solution with the same final DMSO concentration as the test solutions).[13]

-

Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.

-

At the end of the experiment, apply a known hERG blocker (e.g., 1 µM E-4031) to confirm the identity of the recorded current.[13]

-

Data Analysis

-

Measure the peak amplitude of the pre-pulse current (at the end of the depolarizing step) and the peak tail current for each this compound concentration.

-

Normalize the current amplitudes at each concentration to the baseline current recorded in the vehicle.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the concentration-response data with the Hill equation to determine the EC50 value.

-

To analyze the effect on the voltage dependence of inactivation, apply a series of voltage steps to different potentials and measure the resulting tail currents. Plot the normalized tail current amplitudes against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).

Visualizations

Caption: Experimental workflow for assessing this compound effects on CHO-hERG cells.

Caption: Mechanism of action of this compound on the hERG potassium channel.

References

- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaron.com [pharmaron.com]

- 6. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and electrophysiological characterization of this compound, an activator of the hERG K(+) channel. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. benchchem.com [benchchem.com]

- 11. sophion.co.jp [sophion.co.jp]

- 12. sophion.com [sophion.com]

- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 14. fda.gov [fda.gov]

- 15. sophion.com [sophion.com]

Determining the EC50 of AZSMO-23 for hERG Channel Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal effective concentration (EC50) of AZSMO-23, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protocols outlined below are designed for both automated and conventional electrophysiology platforms, ensuring broad applicability in research and drug development settings.

Introduction

The hERG (Kv11.1) potassium channel is a critical component of cardiac action potential repolarization. Modulation of hERG channel activity by small molecules is a key area of investigation in cardiovascular research and a mandatory assessment in drug safety evaluation. This compound has been identified as an activator of the hERG channel, presenting a potential therapeutic avenue for conditions like Long QT Syndrome. Accurate determination of its EC50 value is crucial for understanding its potency and mechanism of action.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound on wild-type (WT) hERG channels. These values were determined using electrophysiological methods.[1][2][3][4]

| Parameter | EC50 Value (µM) | Experimental Method |

| Pre-pulse Current | 28.6 | Automated & Conventional Electrophysiology |

| Tail Current | 11.2 | Automated & Conventional Electrophysiology |

Experimental Protocols

Detailed methodologies for determining the EC50 of this compound on hERG activation are provided below for both automated and conventional patch-clamp electrophysiology.

Automated Patch-Clamp Electrophysiology

This protocol is suitable for high-throughput screening of hERG channel modulators.

3.1.1. Cell Culture and Preparation

-

Cell Line: Use a stable cell line expressing wild-type hERG channels, such as HEK293 or CHO cells.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Assay:

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with serum-free external solution.

-

Resuspend the cells in the external solution at a density of 1-5 x 10^6 cells/mL.

-

Allow the cells to recover for at least 30 minutes at room temperature before use.

-

3.1.2. Solutions

-

Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 5 HEPES, 1 MgCl2, 3 ATP-Mg. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Test Solutions: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

3.1.3. Electrophysiology Recordings

-

Instrument Setup: Prime the automated patch-clamp system (e.g., IonWorks, Patchliner, or similar) with internal and external solutions according to the manufacturer's instructions.

-

Cell Sealing: Dispense the cell suspension into the appropriate wells of the patch-plate. The system will automatically establish whole-cell patch-clamp configurations.

-

Voltage Protocol: Apply a voltage protocol to elicit hERG currents. A typical protocol consists of:

-

Holding potential: -80 mV

-

Depolarizing pre-pulse: +40 mV for 1-2 seconds

-

Repolarizing step: -50 mV for 1-2 seconds to record the tail current

-

-

Compound Application: Apply a range of this compound concentrations to the cells. Ensure a stable baseline recording before compound addition.

-

Data Acquisition: Record the pre-pulse and tail currents for each concentration of this compound.

3.1.4. Data Analysis

-

Measure the peak amplitude of the pre-pulse current at +40 mV and the peak tail current at -50 mV.

-

Normalize the current amplitudes to the baseline (vehicle control) values.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the concentration-response data to a Hill equation to determine the EC50 value and Hill coefficient.

Conventional Whole-Cell Patch-Clamp Electrophysiology

This method provides high-resolution data and is considered the gold standard for ion channel recordings.

3.2.1. Cell Culture and Preparation

Follow the same cell culture and preparation steps as described in section 3.1.1. For conventional patch-clamp, plate the cells on glass coverslips 24-48 hours before the experiment.

3.2.2. Solutions

Use the same internal, external, and test solutions as described in section 3.1.2.

3.2.3. Electrophysiology Recordings

-

Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and microscope.

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

-

Voltage Protocol: Apply the same voltage protocol as described in section 3.1.3.

-

Compound Application: Perfuse the recording chamber with the external solution containing different concentrations of this compound.

-

Data Acquisition: Record the hERG currents using appropriate data acquisition software.

3.2.4. Data Analysis

Perform data analysis as described in section 3.1.4.

Visualizations

hERG Channel Gating and Modulation Pathway

The following diagram illustrates the voltage-dependent gating of the hERG channel and its modulation by signaling pathways.

Caption: Voltage-gating and modulation of the hERG channel.

Experimental Workflow for EC50 Determination

This diagram outlines the key steps in determining the EC50 value of this compound.

References

- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrophysiological Study of AZSMO-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZSMO-23, with the chemical name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (KCNH2, Kv11.1).[1][2] The hERG channel is critical for cardiac action potential repolarization, and its dysfunction can lead to cardiac arrhythmias.[3] this compound is classified as a type 2 hERG activator.[1][3] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of channel inactivation, with no effect on the voltage dependence of activation.[1][2] This application note provides a detailed experimental setup and protocols for studying the effects of this compound on hERG channels using conventional electrophysiology techniques.

Quantitative Data Summary

The following tables summarize the key electrophysiological parameters of this compound's effects on wild-type (WT) hERG channels.

Table 1: Potency of this compound on WT hERG Currents

| Current Component | EC50 (µM) |

| Pre-pulse Current | 28.6 |

| Tail Current | 11.2 |

Data sourced from references[1][2].

Table 2: Effect of this compound on WT hERG Current Amplitude and Inactivation

| Parameter | Vehicle Control | 100 µM this compound | % Increase |

| Pre-pulse Current at +40 mV | 0.36 ± 0.05 nA | 2.76 ± 0.23 nA | 952 ± 41% |

| Tail Current at -30 mV | - | - | 238 ± 13% |

| Voltage of Half-Inactivation (V1/2) | -94.5 ± 3.4 mV | -20.0 ± 6.9 mV | 74.5 mV depolarizing shift |

| Slope Factor (k) | 24.5 ± 0.7 mV | 36.0 ± 1.5 mV | - |

Data sourced from references[1][2].

Signaling Pathway and Mechanism of Action

Experimental Workflow

Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and the establishment of a stable cell line expressing the hERG channel.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418)

-

hERG expression vector (e.g., pcDNA3.1-hERG)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days when they reach 80-90% confluency.

-

Stable Transfection:

-

Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Transfect cells with the hERG expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

48 hours post-transfection, begin selection by adding G418 (typically 400-800 µg/mL) to the culture medium.

-

Replace the selection medium every 3-4 days.

-

After 2-3 weeks, select and expand resistant colonies.

-

Confirm hERG expression and function using electrophysiology.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of hERG currents in the whole-cell configuration.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Procedure:

-

Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before starting recordings.

-

Perform recordings at room temperature (22-25°C) or physiological temperature (35-37°C).

Protocol 3: Voltage-Clamp Protocol to Determine EC50

This protocol is used to assess the concentration-dependent effect of this compound on hERG pre-pulse and tail currents.

Voltage Protocol:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing pre-pulse to +40 mV for 500 ms (B15284909).

-

Repolarize the membrane to -30 mV for 500 ms to elicit the tail current.

-

Return to the holding potential of -80 mV.

-

Repeat this protocol at a frequency of 0.1 Hz.

Procedure:

-

Obtain a stable baseline recording in the control external solution for at least 3 minutes.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).

-

Allow the effect of each concentration to reach a steady state (typically 3-5 minutes).

-

Measure the peak pre-pulse current at the end of the +40 mV step and the peak tail current at -30 mV.

-

Normalize the current amplitudes to the baseline and plot the concentration-response curve.

-

Fit the data with the Hill equation to determine the EC50 values.

Protocol 4: Triple-Pulse Voltage-Clamp Protocol to Assess Inactivation

This protocol is designed to measure the voltage-dependence of hERG channel inactivation and its modulation by this compound.

Voltage Protocol:

-

Hold the membrane potential at -80 mV.

-

Apply a long depolarizing pulse to +20 mV for 1 second to activate and inactivate the channels.

-

Apply a brief hyperpolarizing pulse to -80 mV for 30 ms to allow for recovery from inactivation.

-

Apply a series of 300 ms test pulses ranging from -40 mV to +80 mV in 10 mV increments.

-

Return to the holding potential.

Procedure:

-

Record a family of currents using the triple-pulse protocol in the absence (control) and presence of a fixed concentration of this compound (e.g., 30 µM).

-

Measure the peak current amplitude at the beginning of each test pulse.

-

Normalize the peak currents to the maximum peak current observed in the control condition.

-

Plot the normalized current as a function of the test pulse voltage.

-

Fit the data with a Boltzmann equation to determine the voltage of half-inactivation (V1/2) and the slope factor (k).